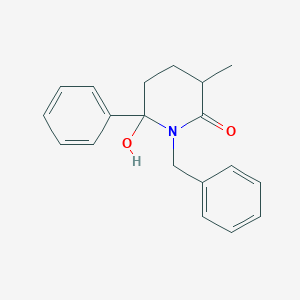
1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one is a complex organic compound belonging to the piperidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency. The choice of raw materials, reaction intermediates, and purification techniques are tailored to meet industrial standards and regulatory requirements.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or phenyl rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
Applications De Recherche Scientifique
1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and functional groups. The precise pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic effects and applications.
Comparaison Avec Des Composés Similaires
- 1-Benzyl-3-hydroxy-1H-indazole
- 6-Hydroxy-3-methyl-1-phenylpiperidin-2-one
- 1-Benzyl-6-hydroxy-3-methylpiperidin-2-one
Comparison: Compared to similar compounds, 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its benzyl and phenyl groups enhance its lipophilicity and potential for receptor binding, while the hydroxy and methyl groups provide sites for further chemical modifications. These features make it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
65094-60-2 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-15-12-13-19(22,17-10-6-3-7-11-17)20(18(15)21)14-16-8-4-2-5-9-16/h2-11,15,22H,12-14H2,1H3 |
Clé InChI |
CXOPAKPSVIDIOY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-arsane](/img/structure/B14488264.png)
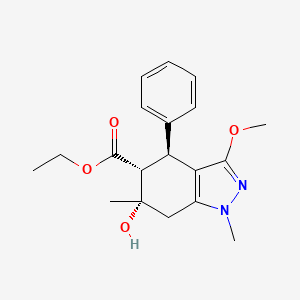
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
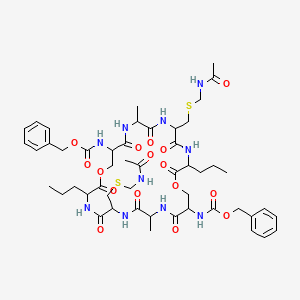
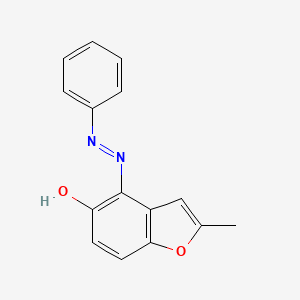
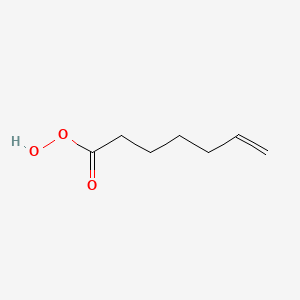
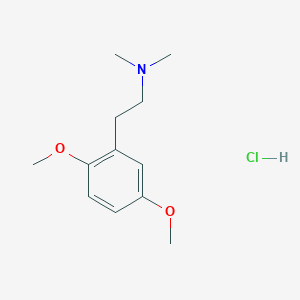

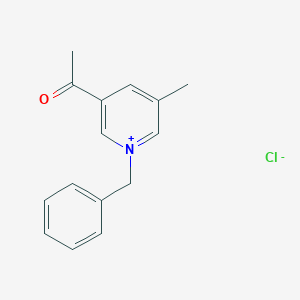
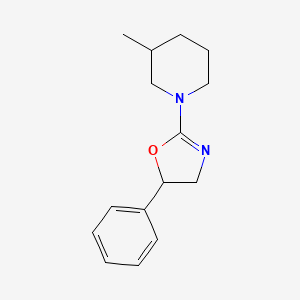
![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
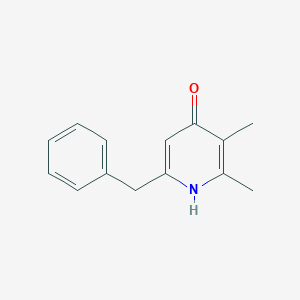
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)

